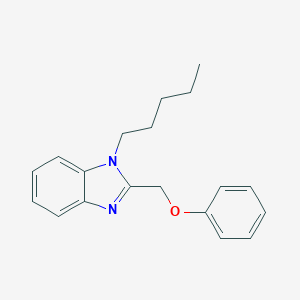
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole, also known as PBZ, is a synthetic compound that belongs to the family of benzimidazole derivatives. PBZ has been studied for its potential use in scientific research due to its interesting chemical properties and potential applications.
Mecanismo De Acción
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole binds to the sigma-1 receptor with high affinity and modulates its activity. The sigma-1 receptor is involved in several cellular processes, including calcium signaling, ion channel regulation, and protein synthesis. By modulating the activity of the sigma-1 receptor, 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole can affect these processes and potentially lead to changes in cellular function.
Biochemical and Physiological Effects:
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole can increase the release of dopamine and acetylcholine, two neurotransmitters that are involved in a variety of cognitive processes. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has also been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole also has a high affinity for the sigma-1 receptor, making it a useful tool for studying the function of this receptor. However, 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has some limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Direcciones Futuras
There are several future directions for research on 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole. One potential area of study is the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been shown to modulate the activity of the sigma-1 receptor, which has been implicated in these disorders. Another potential area of study is the development of new anti-inflammatory drugs. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory disorders. Finally, more research is needed to understand the long-term effects of 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole and its potential for use in vivo.
Métodos De Síntesis
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole can be synthesized using a multistep process involving the reaction of 2-phenoxymethylbenzimidazole with 1-pentylbromide in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography to obtain pure 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole.
Aplicaciones Científicas De Investigación
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been studied for its potential use in scientific research, particularly in the field of neuroscience. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been found to bind to the sigma-1 receptor, a protein that is involved in a variety of cellular processes such as calcium signaling, ion channel regulation, and protein synthesis. The sigma-1 receptor has also been implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been shown to modulate the activity of the sigma-1 receptor, which could potentially lead to the development of new treatments for these disorders.
Propiedades
IUPAC Name |
1-pentyl-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-3-9-14-21-18-13-8-7-12-17(18)20-19(21)15-22-16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARGJJFERCWHDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(diethylamino)benzaldehyde [4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B381459.png)
![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B381460.png)
![4-(Diethylamino)-2-{[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B381465.png)
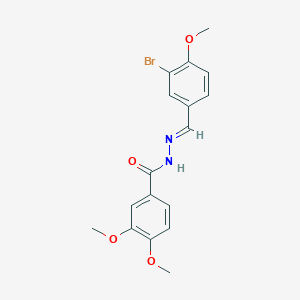

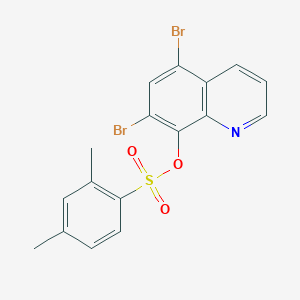
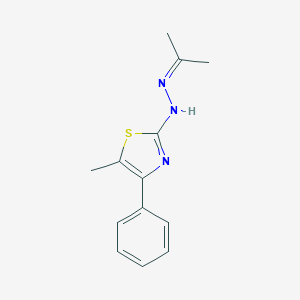
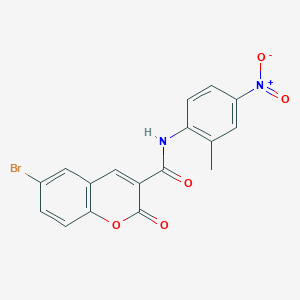
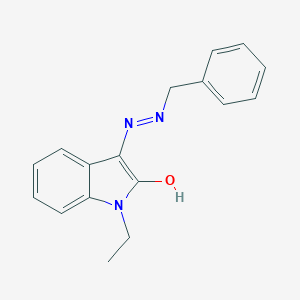
![2-[(5-Bromo-2-methoxybenzylidene)amino]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B381475.png)
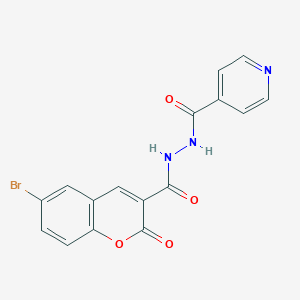
![2-{[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole](/img/structure/B381478.png)
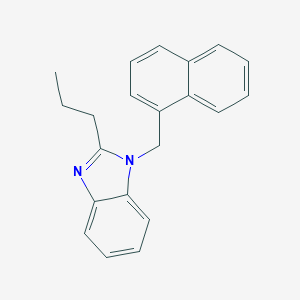
![3,5-dichloro-2-methoxybenzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B381481.png)